Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate
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Overview
Description
Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group attached to a dimethylpropionate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate typically involves the reaction of 4-methoxyphenol with 3-chloro-2,2-dimethylpropionate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 3-(4-methoxyphenoxy)-2,2-dimethylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate exerts its effects involves interactions with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenoxy)-2,2-dimethylpropionate
- Methyl 3-(4-ethoxyphenoxy)-2,2-dimethylpropionate
- Methyl 3-(4-chlorophenoxy)-2,2-dimethylpropionate
Uniqueness
Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
558437-61-9 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H18O4/c1-13(2,12(14)16-4)9-17-11-7-5-10(15-3)6-8-11/h5-8H,9H2,1-4H3 |
InChI Key |
FCEYKKONVOHFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)OC)C(=O)OC |
Origin of Product |
United States |
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